5-Hydroxy-2-phenylpyridine-4-carboxylic acid
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Overview
Description
5-Hydroxy-2-phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by a hydroxyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-phenylpyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Hydroxylation and Carboxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, while the carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
5-Hydroxy-2-phenylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Comparison:
- Picolinic Acid: Similar to 5-Hydroxy-2-phenylpyridine-4-carboxylic acid but lacks the phenyl and hydroxyl groups. It is known for its role in metal ion chelation and biological activity .
- Nicotinic Acid: Also known as niacin, it is a vitamin with significant biological importance, particularly in metabolism .
- Isonicotinic Acid: Used in the synthesis of various pharmaceuticals, including anti-tuberculosis drugs .
Uniqueness: this compound is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H9NO3 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-hydroxy-2-phenylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c14-11-7-13-10(6-9(11)12(15)16)8-4-2-1-3-5-8/h1-7,14H,(H,15,16) |
InChI Key |
XCIGTTWYLUCMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)C(=O)O)O |
Origin of Product |
United States |
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